molecular formula C21H16N2OS B2408427 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 300816-04-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

货号: B2408427
CAS 编号: 300816-04-0
分子量: 344.43
InChI 键: DLDZXJOMVLMCKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

化学反应分析

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has demonstrated notable antimicrobial properties. Research indicates that this compound exhibits activity against a range of bacterial and fungal strains. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, as well as fungi, showing significant minimum inhibitory concentration (MIC) values.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus1.50
Escherichia coli1.43
Bacillus subtilis1.27
Candida albicans1.27

These results suggest that the compound is effective against multiple pathogens, making it a potential candidate for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116). The IC50 values indicate its potency in comparison to standard chemotherapeutic agents.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HCT1164.53
Standard (5-FU)9.99

The lower IC50 value for this compound compared to 5-Fluorouracil indicates its potential as a more effective anticancer agent .

Biological Research

Mechanism of Action
Research has focused on understanding the mechanism by which this compound exerts its biological effects. The compound acts as an inhibitor of specific enzymes involved in pain pathways and inflammation, which may explain its dual role as an antimicrobial and anticancer agent .

Case Study: Structure-Activity Relationship
A study conducted on various benzothiazole derivatives, including this compound, highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the benzothiazole ring was shown to significantly alter the compound's efficacy against targeted enzymes and cancer cell lines .

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to be utilized in the synthesis of dyes and fluorescent materials. The compound's ability to absorb light at specific wavelengths makes it suitable for applications in sensors and imaging technologies.

作用机制

生物活性

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzothiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its antimicrobial and anticancer properties, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which contributes to its biological activity. The general formula for this compound is C22H18N2O2SC_{22}H_{18}N_{2}O_{2}S. The presence of the benzothiazole ring enhances the compound's interaction with biological targets, facilitating its role in various biochemical pathways.

Target of Action:
this compound primarily targets the DprE1 enzyme, crucial for the biosynthesis of arabinogalactan in mycobacterial cell walls. Inhibition of this enzyme leads to the death of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.

Biochemical Pathways:
The compound's action disrupts essential cellular processes by inhibiting specific enzymatic functions, which can result in antimicrobial effects against various pathogens. This mechanism is critical for its application in treating infections caused by resistant bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to standard antibiotics .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Klebsiella pneumoniae10 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827) and breast cancer cells (MCF-7). The compound's IC50 values indicate significant potential for inhibiting tumor cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A5496.26
HCC8276.48
MCF-78.00

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Antibacterial Efficacy : A study involving clinical isolates of E. coli and K. pneumoniae demonstrated that the compound effectively reduced bacterial load in vitro, suggesting its potential as a treatment for resistant infections.
  • Antitumor Activity : In vivo studies have shown that treatment with this compound significantly reduced tumor size in mouse models of lung cancer, supporting its role as a promising anticancer agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with substituted benzoyl chlorides. For example, coupling 2-(1,3-benzothiazol-2-yl)aniline with 3-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane or chloroform yields the target compound. Critical parameters include maintaining anhydrous conditions, precise stoichiometric ratios, and controlled reflux temperatures (70–80°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .

Q. What preliminary biological assays are recommended to evaluate the antimicrobial or anticancer potential of this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to determine minimum inhibitory concentrations (MICs).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include a non-cancerous cell line (e.g., HEK-293) for selectivity evaluation. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO ≤1%) are mandatory .

Advanced Research Questions

Q. How does the substitution pattern on the benzamide moiety influence biological activity, and what strategies can resolve contradictory structure-activity relationship (SAR) data?

  • Methodological Answer : Systematic substituent variation (e.g., electron-withdrawing groups like -NO₂ at the meta position vs. electron-donating -OCH₃ at para) reveals electronic effects on target binding. For example, a -NO₂ group enhances antitubercular activity by improving membrane penetration, while -OH increases solubility but reduces potency. Contradictory SAR data (e.g., conflicting MICs across studies) can be resolved by standardizing assay protocols, validating compound purity, and employing 3D-QSAR models to predict bioactivity cliffs .

Table 1: Substituent Effects on Biological Activity

Substituent (Position)Property ModifiedObserved Impact on ActivityReference
-Cl (2-position)Lipophilicity↑ Antimicrobial activity
-OH (3-position)Solubility↓ Potency, ↑ metabolic stability
-NO₂ (4-position)Electronic effects↑ Antitubercular activity

Q. What experimental and computational approaches are recommended to investigate binding kinetics and target interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize purified target proteins (e.g., Mycobacterium tuberculosis DprE1) on a sensor chip to measure real-time binding kinetics (kₐ, k𝒹) and calculate dissociation constants (K𝒹) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding with active-site residues (e.g., Lys418 in DprE1) and π-π stacking with benzothiazole .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence intensity upon compound binding to estimate binding affinity .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound in antimicrobial studies?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low bioavailability). Strategies include:

  • ADME Profiling : Assess metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and Caco-2 cell permeability.
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and bioavailability.
  • In Vivo Validation : Conduct dose-response studies in murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound, and how can refinement challenges be addressed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry. Refinement challenges (e.g., disorder in the benzothiazole ring) are mitigated using SHELXL with restraints (SIMU/DELU) and twin refinement (TWIN/BASF commands) . Data deposition in CCDC (e.g., CCDC 1013218) ensures reproducibility .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on the anti-tubercular activity of structurally analogous benzothiazole derivatives?

  • Methodological Answer :

  • Standardize Assays : Use identical bacterial strains (e.g., H37Rv M. tuberculosis) and growth media (Middlebrook 7H9).
  • Validate Compound Integrity : Confirm purity via HPLC and characterize degradation products (e.g., hydrolysis of amide bonds).
  • Cross-validate Data : Compare results with reference compounds (e.g., isoniazid) and replicate studies in independent labs .

属性

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-7-6-8-15(13-14)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDZXJOMVLMCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。